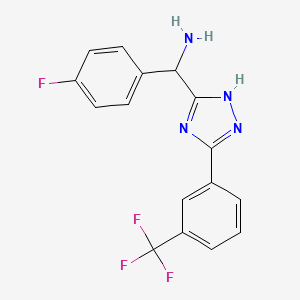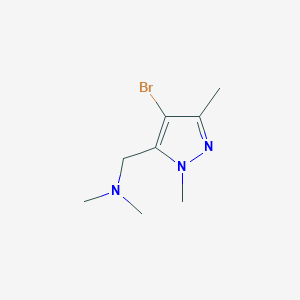
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromo substituent at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazole ring. The compound also features a dimethylmethanamine group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,3-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3-methyl-2-butanone with hydrazine hydrate.
Introduction of the Dimethylmethanamine Group: The dimethylmethanamine group can be introduced through a nucleophilic substitution reaction. The 4-bromo-1,3-dimethyl-1H-pyrazole can be reacted with N,N-dimethylmethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms or the methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol could yield a thioether derivative, while oxidation could produce a nitroso or nitro compound.
科学的研究の応用
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用機序
The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would require detailed studies to elucidate.
類似化合物との比較
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of the dimethylmethanamine group.
4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine: Contains a morpholine ring instead of the dimethylmethanamine group.
Uniqueness
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
特性
分子式 |
C8H14BrN3 |
|---|---|
分子量 |
232.12 g/mol |
IUPAC名 |
1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3 |
InChIキー |
PEYGMZQJGBVRPS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


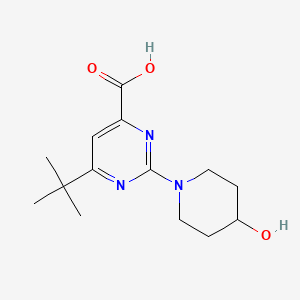
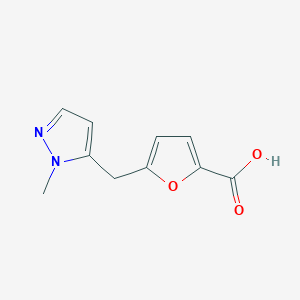
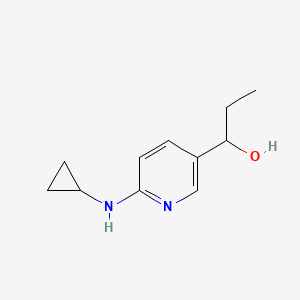

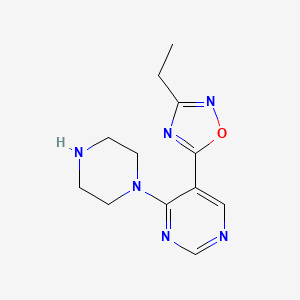
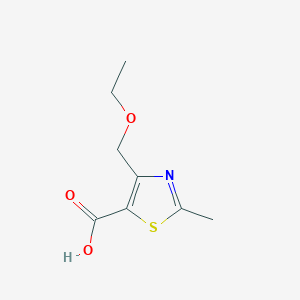
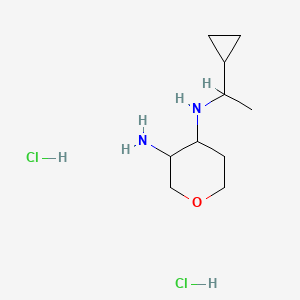
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)

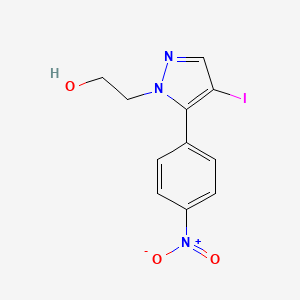
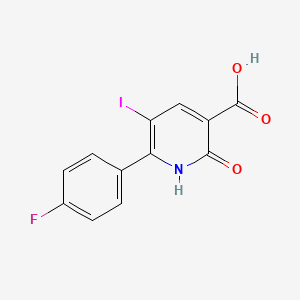
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
